molecular formula C12H19NO B13601401 3-Amino-1-mesitylpropan-1-ol

3-Amino-1-mesitylpropan-1-ol

Cat. No.: B13601401
M. Wt: 193.28 g/mol
InChI Key: GLVVPZVOXLJPJJ-UHFFFAOYSA-N
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Description

3-Amino-1-mesitylpropan-1-ol is an organic compound that belongs to the class of propanolamines. It features a mesityl group (a derivative of mesitylene) attached to the propanolamine backbone. This compound is characterized by the presence of both an amino group and a hydroxyl group, making it both a primary amine and a primary alcohol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-mesitylpropan-1-ol typically involves the reaction of mesityl bromide with 3-aminopropanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amino group of 3-aminopropanol attacks the mesityl bromide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to facilitate the process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-mesitylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an alkylamine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of mesitylpropanal.

    Reduction: Formation of mesitylpropylamine.

    Substitution: Formation of mesitylpropyl derivatives with various functional groups.

Scientific Research Applications

3-Amino-1-mesitylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-mesitylpropan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can influence biochemical pathways and cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-propanol: A simpler analog without the mesityl group.

    3-Aminopropyl alcohol: Another analog with similar functional groups but different structural features.

Uniqueness

The presence of the mesityl group in 3-Amino-1-mesitylpropan-1-ol imparts unique chemical properties, such as increased steric hindrance and altered electronic effects. These properties can influence the compound’s reactivity and interactions with other molecules, making it distinct from its simpler analogs.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

3-amino-1-(2,4,6-trimethylphenyl)propan-1-ol

InChI

InChI=1S/C12H19NO/c1-8-6-9(2)12(10(3)7-8)11(14)4-5-13/h6-7,11,14H,4-5,13H2,1-3H3

InChI Key

GLVVPZVOXLJPJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(CCN)O)C

Origin of Product

United States

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